molecular formula C9H17BrO B2749776 (2-Bromo-1-methoxyethyl)cyclohexane CAS No. 1955514-24-5

(2-Bromo-1-methoxyethyl)cyclohexane

Cat. No.: B2749776
CAS No.: 1955514-24-5
M. Wt: 221.138
InChI Key: OLTZMHWMEBELEV-UHFFFAOYSA-N
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Description

(2-Bromo-1-methoxyethyl)cyclohexane: is an organic compound with the molecular formula C9H17BrO. It is a brominated derivative of cyclohexane, featuring a methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(2-Bromo-1-methoxyethyl)cyclohexane is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-methoxyethyl)cyclohexane typically involves the bromination of 1-methoxyethylcyclohexane. This can be achieved through the reaction of 1-methoxyethylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the methoxyethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, concentration of reactants, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-methoxyethyl)cyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of cyclohexene derivatives.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as NaOH, KCN, or NH3 in polar solvents like water or ethanol.

    Elimination: Strong bases like t-BuOK in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methoxyethyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The methoxyethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.

    2-Bromo-1,1-dimethoxyethane: Features two methoxy groups instead of one.

    Cyclohexyl bromide: Lacks the methoxyethyl group, making it less reactive in certain reactions.

Uniqueness: (2-Bromo-1-methoxyethyl)cyclohexane is unique due to the presence of both a bromine atom and a methoxyethyl group. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.

Properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTZMHWMEBELEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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